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Cat. No.: B075531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for bromodifluoromethane (CHBrF₂). Due to the limited availability of

specific experimental data in publicly accessible databases, this guide combines known

structural information with typical values for similar fluorinated methanes to provide a

comprehensive resource. This guide is intended to serve as a valuable tool for researchers in

analytical chemistry, materials science, and drug development.

Introduction to Bromodifluoromethane
Bromodifluoromethane, a member of the hydrobromofluorocarbon family, is a trihalomethane

with the chemical formula CHBrF₂. Understanding its structural and electronic properties

through NMR spectroscopy is crucial for its identification, characterization, and the study of its

interactions in various chemical systems. This guide focuses on the ¹H, ¹³C, and ¹⁹F NMR

spectroscopic characteristics of this molecule.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for

bromodifluoromethane. It is important to note that while a ¹⁹F NMR spectrum is referenced in

the literature, the complete experimental data for ¹H and ¹³C NMR, including coupling

constants, are not readily available. The values presented here are therefore based on

established principles of NMR spectroscopy and data from analogous compounds.
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Table 1: Predicted ¹H NMR Data for
Bromodifluoromethane

Nucleus
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

¹H 6.5 - 7.5 Triplet ²JH-F: ~50

The chemical shift of the single proton in bromodifluoromethane is expected to be

significantly downfield due to the deshielding effects of the electronegative bromine and fluorine

atoms. The multiplicity is predicted to be a triplet due to coupling with the two equivalent

fluorine atoms.

Table 2: Predicted ¹³C NMR Data for
Bromodifluoromethane

Nucleus
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

¹³C 110 - 120 Triplet ¹JC-F: 280 - 320

The ¹³C chemical shift is anticipated to be in the range typical for a carbon atom bonded to two

fluorine atoms. The signal is expected to be a triplet due to the one-bond coupling with the two

fluorine atoms.

Table 3: Observed and Predicted ¹⁹F NMR Data for
Bromodifluoromethane

Nucleus
Observed Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

¹⁹F
Not explicitly stated in

available abstracts
Doublet ²JF-H: ~50

An entry in the SpectraBase database indicates the existence of a ¹⁹F NMR spectrum for

bromodifluoromethane, citing a 1981 publication by Flynn et al. in the Journal of Fluorine
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Chemistry.[1] However, the specific chemical shift is not provided in the abstract. The

multiplicity is predicted to be a doublet due to coupling with the single proton.

Experimental Protocols
Detailed experimental protocols for acquiring the NMR spectra of bromodifluoromethane are

not available in the searched literature. However, a general protocol for obtaining NMR spectra

of volatile low-molecular-weight compounds like bromodifluoromethane is provided below.

General Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Sample Preparation:

A sample of bromodifluoromethane is typically prepared in a standard 5 mm NMR tube.

Due to its low boiling point (-14.6 °C), the sample may be condensed into the NMR tube at

low temperatures (e.g., using a liquid nitrogen bath).

A deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, is added to the tube to

provide a lock signal for the spectrometer.

The tube is then sealed to prevent the evaporation of the volatile compound.

Instrumentation and Data Acquisition:

NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a

magnetic field strength corresponding to a proton resonance frequency of 300 MHz or

higher.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral

width appropriate for the expected chemical shift range, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Bromodifluoromethane
https://www.benchchem.com/product/b075531?utm_src=pdf-body
https://www.benchchem.com/product/b075531?utm_src=pdf-body
https://www.benchchem.com/product/b075531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For ¹⁹F NMR, a standard single-pulse experiment is used. The spectral width should be set

to accommodate the wide range of fluorine chemical shifts. Proton decoupling may be

employed to simplify the spectrum.

Data Processing:

The raw free induction decay (FID) data is processed by applying a Fourier transform.

Phase correction and baseline correction are applied to the resulting spectrum.

Chemical shifts are referenced to an internal or external standard (e.g., tetramethylsilane for

¹H and ¹³C, and CFCl₃ for ¹⁹F).

Coupling constants are measured in Hertz (Hz) from the splitting patterns of the signals.

Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the expected spin-spin

coupling interactions in the bromodifluoromethane molecule.
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Spin-spin coupling in bromodifluoromethane.

This diagram illustrates the one-bond (¹J) couplings between the central carbon and the

attached hydrogen and fluorine atoms, as well as the two-bond (²J) coupling between the
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hydrogen and fluorine atoms. The bromine atom (⁷⁹Br and ⁸¹Br) has a nuclear spin, but its

coupling to ¹H, ¹³C, and ¹⁹F is often not resolved due to quadrupolar relaxation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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